4-(Benzyloxy)-2-bromonicotinonitrile
Overview
Description
4-(Benzyloxy)-2-bromonicotinonitrile is an organic compound that belongs to the class of brominated nicotinonitriles It is characterized by the presence of a benzyloxy group attached to the fourth position of the nicotinonitrile ring and a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromonicotinonitrile typically involves the bromination of 4-(benzyloxy)nicotinonitrile. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-2-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted nicotinonitriles.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 4-(benzyloxy)-2-bromoaniline.
Scientific Research Applications
4-(Benzyloxy)-2-bromonicotinonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromonicotinonitrile in various reactions involves the activation of the bromine atom or the nitrile group. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of a bromine atom.
4-(Benzyloxy)benzyl chloride: Contains a chloromethyl group instead of a bromine atom and a nitrile group.
Uniqueness: 4-(Benzyloxy)-2-bromonicotinonitrile is unique due to the presence of both a benzyloxy group and a bromine atom on the nicotinonitrile ring, which imparts distinct reactivity and potential for diverse chemical transformations.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-4-phenylmethoxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-13-11(8-15)12(6-7-16-13)17-9-10-4-2-1-3-5-10/h1-7H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBHDEVSCHQKJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=NC=C2)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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